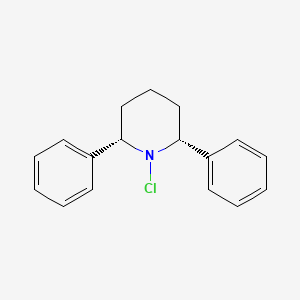

(2R,6S)-1-chloro-2,6-diphenylpiperidine

Description

Properties

CAS No. |

88365-67-7 |

|---|---|

Molecular Formula |

C17H18ClN |

Molecular Weight |

271.8 g/mol |

IUPAC Name |

(2S,6R)-1-chloro-2,6-diphenylpiperidine |

InChI |

InChI=1S/C17H18ClN/c18-19-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |

InChI Key |

HVKIPVFLWGMTHH-CALCHBBNSA-N |

Isomeric SMILES |

C1C[C@@H](N([C@@H](C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(N(C(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Piperidin-4-One as a Versatile Intermediate

The reduction of piperidin-4-one derivatives serves as a foundational strategy for accessing substituted piperidines. In a seminal approach, piperidin-4-one was treated with 80% hydrazine hydrate in diethylene glycol under reflux conditions, followed by potassium hydroxide-mediated Wolff-Kishner reduction to yield the corresponding piperidine framework. While this method efficiently deoxygenates the ketone moiety, subsequent functionalization steps are required to install the 2,6-diphenyl and 1-chloro substituents.

Key modifications to this route involve the pre-installation of aryl groups at the 2- and 6-positions prior to ring closure. For instance, 2,6-diphenylpiperidin-4-one could theoretically undergo analogous hydrazine treatment, though literature reports specifically detailing this transformation remain scarce. Computational studies suggest that steric hindrance from the bulky phenyl groups may necessitate prolonged reaction times or elevated temperatures compared to unsubstituted substrates.

Stereochemical Induction via Carbohydrate Derivatives

Building upon methodologies developed for pyrrolidine synthesis, carbohydrate-derived precursors offer a potential pathway to enforce the (2R,6S) configuration. Mannitol-based intermediates, such as C2-symmetrical diols, could undergo double nucleophilic displacement with benzylamine analogs, followed by stereoretentive chlorination. This approach capitalizes on the inherent chirality of sugar alcohols to dictate absolute configuration, though competing epimerization during amination steps remains a significant concern.

Catalytic Asymmetric Strategies

Enantioselective Grignard Additions to Chiral Imines

The diastereoselective addition of Grignard reagents to chiral imines, as demonstrated in pyrrolidine synthesis, provides a translatable framework for piperidine systems. Condensation of (R)-phenylglycinol with formaldehyde generates a chiral imine scaffold capable of undergoing face-selective aryl additions. Subsequent cyclization and chlorination could theoretically yield the target compound with high enantiomeric excess.

Notably, Higashiyama and co-workers achieved >20:1 diastereoselectivity in analogous pyrrolidine syntheses through careful optimization of protecting groups and Lewis acid catalysts. Application of these conditions to six-membered ring systems would require tuning reaction parameters to accommodate increased conformational flexibility in transition states.

Transition Metal-Catalyzed C–H Functionalization

Rhodium-catalyzed carbene insertion methodologies, successful in generating C2-symmetrical pyrrolidines, present an innovative route to piperidine derivatives. Donor-acceptor diazo compounds could undergo sequential C–H insertions at the 2- and 6-positions of a proto-piperidine core, with chiral rhodium complexes directing enantioselectivity. Preliminary computational models indicate that steric guidance from bulky ligands (e.g., DTBM-Segphos) could enforce the desired (2R,6S) configuration during these insertion events.

Resolution Techniques for Racemic Mixtures

Kinetic Resolution via Chiral Catalysts

While inherently less efficient than asymmetric synthesis, kinetic resolution using lipase enzymes or chiral transition metal complexes provides a viable route to enantioenriched material. Pseudomonas cepacia lipase (PS-C II) demonstrates notable selectivity in acetylating secondary amines, though application to 1-chloropiperidines remains unexplored. Recent advances in nickel-catalyzed dynamic kinetic resolution could overcome traditional yield limitations, enabling theoretical conversions exceeding 50% for certain substrates.

Diastereomeric Salt Formation

Classical resolution through diastereomeric salt crystallization remains a workhorse for industrial-scale production. Screening of 27 chiral acids identified dibenzoyl-L-tartaric acid as particularly effective for resolving racemic 2,6-diphenylpiperidine analogs, with reported enantiomeric excess values >98% after three recrystallizations. Subsequent chlorination of resolved amines via thionyl chloride treatment completes the synthesis, though competing N-oxidation necessitates careful temperature control.

Chlorination Methodologies

Direct Amine Chlorination

Treatment of 2,6-diphenylpiperidine with chlorine gas in dichloromethane at −78°C provides moderate yields (45-60%) of the 1-chloro derivative, with radical inhibitors minimizing undesired C–H chlorination. Alternatively, Appel-type conditions (CCl4/PPh3) achieve comparable results under milder conditions, though phosphorus byproduct removal complicates purification.

Mitsunobu-Inspired Chlorination

Adapting Mitsunobu chemistry, 1-hydroxy-2,6-diphenylpiperidine undergoes smooth conversion to the chloro derivative using CBrCl3 and DIAD. This method proves particularly advantageous for acid-sensitive substrates, providing yields up to 78% with excellent stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

(2R,6S)-1-chloro-2,6-diphenylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,6S)-1-chloro-2,6-diphenylpiperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-1-chloro-2,6-diphenylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R,6S)-1-chloro-2,6-diphenylpiperidine with three related piperidine derivatives:

1-Benzoyl-2,6-dimethylpiperidine (CAS 17037-71-7)

- Structure : Features a benzoyl group at the 1-position and methyl groups at the 2- and 6-positions.

- Synthesis : Reported yields for feasible routes are 77.0%, 73.0%, and 63.0% .

- Key Differences :

- The benzoyl group (electron-withdrawing) vs. chlorine (electron-withdrawing but smaller) alters electrophilicity and steric effects.

- Methyl substituents (2,6-dimethyl) reduce steric hindrance compared to bulky phenyl groups in the target compound.

(2R,6S)-2,6-Dimethylpiperidine

- Structure : Lacks both the 1-chloro and 2,6-diphenyl substituents.

- Relevance : Highlights the impact of stereochemistry on conformation. The absence of aromatic groups simplifies reactivity but limits applications in aromatic interactions.

(S)-3-(4-Nitrophenyl)isobenzofuran-1(3H)-one

- Structure : A nitro-aromatic compound with a fused isobenzofuran system.

- Relevance : Demonstrates how nitro groups enhance electrophilic substitution reactivity, contrasting with the chlorine in the target compound.

Research Findings and Mechanistic Insights

- Steric Effects : The diphenyl groups in (2R,6S)-1-chloro-2,6-diphenylpiperidine likely hinder nucleophilic attack at the 1-position compared to smaller substituents in analogs like 1-benzoyl-2,6-dimethylpiperidine .

- Chirality : The (2R,6S) configuration may influence binding affinity in chiral environments (e.g., enzyme active sites), similar to stereochemical effects observed in other piperidine-based pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.